对乙酰氨基酚-d4

概述

描述

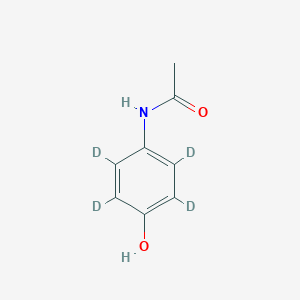

Paracetamol-d4, also known as Acetaminophen-d4, is a variant of the popular analgesic and antipyretic drug Paracetamol . The “d4” in its name refers to the presence of four deuterium atoms in its molecular structure . It is often used as an internal standard for the quantification of Paracetamol .

Synthesis Analysis

The synthesis of Paracetamol involves a two-step process that illustrates the electrophilic reactivities of carbonyls . A new and easy method of Paracetamol synthesis involves a diazotization reaction . The reaction starts with a nitration reaction of acetanilide to form p-nitro acetanilide, followed by a reduction of the final product to produce p-amino acetanilide, creating a diazonium salt which then reacts with 10% of 2.5 M sodium hydroxide .

Molecular Structure Analysis

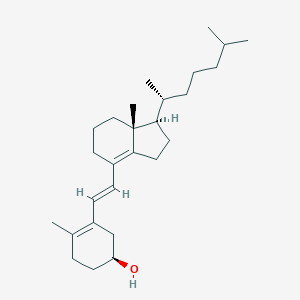

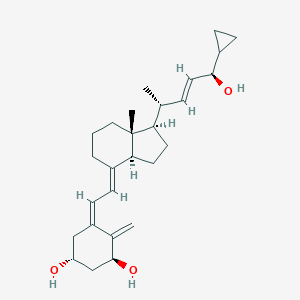

Paracetamol-d4 has a molecular formula of C8H5D4NO2 . The molecule is extensively conjugated: the lone pair on the hydroxyl oxygen, the benzene pi cloud, the nitrogen lone pair, the p orbital on the carbonyl carbon, and the lone pair on the carbonyl oxygen are all conjugated . The benzene ring is highly reactive toward electrophilic aromatic substitution by the presence of two activating groups .

Chemical Reactions Analysis

Paracetamol-d4, like its non-deuterated counterpart, is involved in various chemical reactions. A practical class, the two-step synthesis of paracetamol, has been devised to illustrate the electrophilic reactivities of carbonyls . A new and easy method of Paracetamol synthesis involves a diazotization reaction .

Physical And Chemical Properties Analysis

Paracetamol-d4 has a molecular weight of 155.19 g/mol . It has a complex structure with several functional groups, including a phenolic hydroxyl group and an amide group . The physical and chemical properties of Paracetamol have been evaluated for mass uniformity, friability, hardness, content uniformity, and dissolution rate .

科学研究应用

Clinical Toxicology

Acetaminophen-d4 is used as a stable-labeled internal standard for quantitation of acetaminophen levels in urine, serum, or plasma by LC/MS or GC/MS. This is crucial for clinical toxicology studies to understand the pharmacokinetics and potential toxicity of acetaminophen in overdose patients .

Isotope Dilution Methods

In pharmaceutical research, Acetaminophen-d4 serves as an internal standard for isotope dilution mass spectrometry. This technique allows for precise quantification and helps in maintaining the accuracy of analytical measurements .

Cytochrome P450 Enzyme Studies

Acetaminophen-d4 is utilized in studies investigating the metabolism of drugs by cytochrome P450 enzymes. These studies are important for understanding drug interactions and the role of these enzymes in drug metabolism .

Mitochondrial Dysfunction Research

Research on Acetaminophen-induced mitochondrial dysfunction and liver injury uses Acetaminophen-d4 to trace metabolic pathways and identify potential therapeutic targets .

Pharmacokinetic Studies

Acetaminophen-d4 is used in pharmacokinetic studies to monitor drug levels in plasma over time, aiding in the understanding of drug absorption, distribution, metabolism, and excretion .

Drug Development

Molecular docking and dynamics simulation studies involving Acetaminophen-d4 help in the development of new therapeutic compounds with improved efficacy and safety profiles .

Pro-resolution Compound Analysis

In inflammation research, Acetaminophen-d4 can be used to analyze pro-resolution compounds that may aid in resolving inflammatory responses without suppressing immune function .

Combination Drug Analysis

It’s also used in analytical methods to study the combined effects of acetaminophen with other drugs like oxycodone, which is important for developing combination medications .

作用机制

Target of Action

The primary targets of Acetaminophen-d4 are the cyclooxygenase enzymes (COX-1 and COX-2) and the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain .

Mode of Action

Acetaminophen-d4 is believed to exert its analgesic effects through multiple mechanisms. It was initially thought that Acetaminophen-d4 induces analgesia by inhibiting cyclooxygenase enzymes . Recent studies suggest that the main analgesic mechanism of acetaminophen-d4 is its metabolization to n-acylphenolamine (am404), which then acts on the trpv1 and cannabinoid 1 receptors in the brain .

Biochemical Pathways

Acetaminophen-d4 is metabolized in the liver where a toxic byproduct is produced that can be removed by conjugation with glutathione . This metabolite can deplete liver glutathione and modify cellular proteins, leading to oxidative stress and mitochondrial damage .

Pharmacokinetics

Oral and rectal administration of Acetaminophen-d4 can produce analgesia within 40 minutes, with maximal effect at 1 hour . Large variations in bioavailability can make the onset and duration of action unpredictable . The introduction of its intravenous administered formulation overcomes this issue of bioavailability .

Result of Action

The molecular and cellular effects of Acetaminophen-d4’s action include oxidative stress and mitochondrial damage due to the depletion of glutathione and modification of cellular proteins . This can lead to rapid cell death and necrosis that can result in liver failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Acetaminophen-d4. For instance, Acetaminophen-d4 has been systematically reported to occur in the aquatic environment, giving rise to serious concerns related to its ecotoxicological profile, final environmental fate, and potential biological interactions .

未来方向

Research is ongoing to improve the efficacy and safety of Paracetamol-d4. For example, genotyping may improve efficacy and safety . Within the current trend toward the minimization of opioid analgesia, it is consistently included in multimodal, non-opioid, or opioid-sparing therapies . Future research may focus on further understanding its mechanism of action and finding ways to mitigate its potential liver toxicity .

属性

IUPAC Name |

N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVAJINKPMORJF-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480413 | |

| Record name | Paracetamol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetaminophen-d4 | |

CAS RN |

64315-36-2 | |

| Record name | Paracetamol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64315-36-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Paracetamol-d4 used in the research instead of regular Paracetamol?

A1: Paracetamol-d4, a deuterated form of Paracetamol, serves as an internal standard in the LC-MS/MS method for quantifying Paracetamol concentrations in human plasma []. Using a deuterated analog like Paracetamol-d4 offers several advantages:

Q2: How does the use of Paracetamol-d4 contribute to the reliability of the bioequivalence study mentioned in the research?

A2: Bioequivalence studies aim to demonstrate that two different formulations of a drug (e.g., a generic and a brand-name drug) release the active ingredient into the bloodstream at the same rate and extent. The research utilizes the developed LC-MS/MS method with Paracetamol-d4 to accurately quantify Paracetamol concentrations in human plasma samples from a bioequivalence study [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Calcipotriol, anhydrous impurity A [EP]](/img/structure/B196321.png)

![(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B196328.png)

![(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B196342.png)